molecular formula C23H32N4O7 B8235190 Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Cat. No.: B8235190
M. Wt: 476.5 g/mol
InChI Key: ZLFQNOJSYZSINX-SZMVWBNQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine involves the stepwise coupling of amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing production time .

Chemical Reactions Analysis

Types of Reactions: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine primarily undergoes hydrolysis reactions catalyzed by collagenases. These enzymes cleave the peptide bonds within the compound, breaking it down into smaller fragments .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in a buffered solution at an optimal pH of 7.4. Collagenases are the primary reagents used in these reactions .

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments can be further analyzed to study the activity and specificity of collagenases .

Scientific Research Applications

Chemistry: In chemistry, Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is used as a substrate to study the activity of collagenases. It helps researchers understand the enzyme’s specificity and catalytic mechanisms .

Biology: In biological research, this compound is used to investigate the role of collagenases in various physiological and pathological processes. It is particularly useful in studying tissue remodeling and degradation .

Medicine: In medicine, this compound is used to develop assays for diagnosing diseases associated with abnormal collagenase activity. These assays can help detect conditions like arthritis and cancer .

Industry: In the industrial sector, this compound is used in the production of collagenase-based products. These products have applications in wound healing, tissue engineering, and cosmetic procedures .

Mechanism of Action

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine exerts its effects by serving as a substrate for collagenases. These enzymes recognize and bind to the peptide, cleaving its bonds and breaking it down into smaller fragments. This process mimics the natural degradation of collagen in the body, providing insights into the enzyme’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is unique due to its specific structure, which closely resembles the primary structure of collagen. This makes it an ideal substrate for studying collagenase activity and understanding the enzyme’s role in various biological processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/t15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQNOJSYZSINX-SZMVWBNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 2
Reactant of Route 2
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 3
Reactant of Route 3
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 4
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 5
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 6
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

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